molecular formula C7H12N2O B055883 cis-2-Amino-4-cyclohexene-1-carboxamide CAS No. 111302-96-6

cis-2-Amino-4-cyclohexene-1-carboxamide

Cat. No.: B055883
CAS No.: 111302-96-6
M. Wt: 140.18 g/mol
InChI Key: JXMUPIBGRUPBHN-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Amino-4-cyclohexene-1-carboxamide: is a chemical compound with the molecular formula C7H12N2O . It is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclohexene Derivative Synthesis: The synthesis of cis-2-Amino-4-cyclohexene-1-carboxamide typically begins with the preparation of a cyclohexene derivative. This involves the reaction of cyclohexene with appropriate reagents to introduce the amino and carboxamide groups.

    Amination and Carboxamidation:

Industrial Production Methods

    Batch Processing: In industrial settings, the production of this compound is often carried out in batch reactors. This allows for precise control over reaction conditions and yields high-purity products.

    Continuous Flow Processing: For large-scale production, continuous flow processing methods are employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-2-Amino-4-cyclohexene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-2-Amino-4-cyclohexene-1-carboxamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties.

Biological Activity

cis-2-Amino-4-cyclohexene-1-carboxamide is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity supported by diverse research findings.

This compound is an amino acid derivative characterized by a cyclohexene ring. Its structural features allow it to interact with various biological molecules, making it a candidate for therapeutic applications.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.
  • Protein Binding : The compound interacts with proteins, affecting their activity and potentially leading to various biological outcomes .
  • Antifungal Activity : Related compounds have demonstrated antifungal properties, suggesting that this compound may also exhibit similar effects against fungal pathogens like Candida albicans .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, certain cyclic β-amino acids related to this compound have shown efficacy against Candida species . This suggests potential applications in developing antifungal agents.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as a suicide inhibitor for specific enzymes, such as those involved in amino acid metabolism. This property could be leveraged in drug design for conditions requiring enzyme modulation .

Case Studies

  • Inhibition of Amino Acid Metabolism :
    A study investigated the compound's effect on isoleucyl-tRNA synthetase in yeast, demonstrating that it could interfere with amino acid metabolism pathways, leading to altered growth patterns in Saccharomyces cerevisiae .
  • Antifungal Activity :
    Research on related cyclic β-amino acids showed promising results against Candida albicans, indicating that this compound may share similar antifungal properties. The mechanism was proposed to involve interference with amino acid transport systems within fungal cells .

Research Findings

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated inhibition of isoleucyl-tRNA synthetase in yeast, affecting growth and metabolism .
Study 2Antifungal ActivityShowed efficacy against Candida albicans, suggesting potential for antifungal drug development .
Study 3Protein BindingInvestigated interactions with various proteins, highlighting its role as a ligand in biochemical pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to elucidate how this compound behaves within biological systems. Preliminary findings suggest favorable properties for drug-like candidates .

Properties

IUPAC Name

(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUPIBGRUPBHN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.